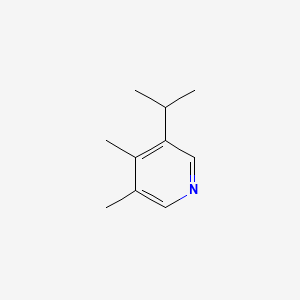

Pyridine, 3,4-dimethyl-5-(1-methylethyl)-

Description

Introduction to Pyridine, 3,4-dimethyl-5-(1-methylethyl)-

Pyridine, 3,4-dimethyl-5-(1-methylethyl)- represents a sophisticated example of substituted pyridine chemistry, where multiple alkyl substituents create a complex molecular architecture around the fundamental pyridine core. The compound features three distinct alkyl substitutions: two methyl groups positioned at the 3 and 4 positions of the pyridine ring, and an isopropyl group (1-methylethyl) located at the 5 position. This particular substitution pattern generates a molecule with unique steric and electronic properties that distinguish it from simpler pyridine derivatives. Chemical databases document this compound with specific identifiers including the International Union of Pure and Applied Chemistry Key YDTCXVCHDKIBIBL-UHFFFAOYSA-N, providing precise molecular identification for research purposes.

The molecular structure demonstrates the characteristic six-membered aromatic ring system of pyridine, where one carbon atom is replaced by nitrogen, maintaining the aromatic character while introducing basic properties through the nitrogen lone pair. The extensive alkyl substitution creates significant steric hindrance around the nitrogen atom, which substantially influences the compound's chemical reactivity and physical properties compared to unsubstituted pyridine or less heavily substituted derivatives. Research data indicates that the compound exhibits a computed exact mass of 149.12055 atomic mass units, with detailed spectroscopic and computational analysis confirming its structural assignments.

Historical Context and Discovery

The historical development of pyridine chemistry traces back to the pioneering work of Thomas Anderson, who first isolated pyridine from animal bone oil in 1849 and subsequently obtained pure pyridine by 1851. Anderson's discovery marked the beginning of systematic investigation into nitrogen-containing aromatic heterocycles, establishing the foundation for understanding pyridine and its derivatives. The name "pyridine" derives from the Greek word "pyr" meaning fire, reflecting Anderson's observation of the compound's flammability during his initial investigations. This early work established the chemical framework that would later enable the discovery and characterization of numerous pyridine derivatives.

The specific discovery pathway for pyridine, 3,4-dimethyl-5-(1-methylethyl)- emerges from the broader context of lutidine research, which began with Anderson's identification of dimethylpyridine isomers in 1851. Anderson discovered lutidines in what was known as Dippel's oil and named them as an anagram of toluidine, recognizing their shared empirical formula while noting their distinct chemical properties. The systematic exploration of lutidine isomers provided the chemical knowledge base necessary for synthesizing more complex substituted pyridines, including compounds with additional alkyl substituents beyond the basic dimethyl pattern.

Industrial interest in pyridine derivatives intensified following Arthur Rudolf Hantzsch's development of pyridine synthesis methods in 1881, which provided more reliable routes to substituted pyridines. The Hantzsch pyridine synthesis typically employed a 2:1:1 mixture of β-keto acid, aldehyde, and ammonia, creating pathways for systematic pyridine derivative preparation. This synthetic methodology advancement enabled researchers to access increasingly complex substituted pyridines, setting the stage for the eventual synthesis and characterization of highly substituted derivatives like pyridine, 3,4-dimethyl-5-(1-methylethyl)-.

Nomenclature and Classification

International Union of Pure and Applied Chemistry Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is 3,4-dimethyl-5-propan-2-ylpyridine, which precisely describes the substitution pattern according to established nomenclature rules. The naming convention follows the standard approach for substituted pyridines, where the nitrogen atom receives the number 1 position, and substituents are numbered accordingly around the ring system. The systematic name clearly identifies the positions of all substituents: methyl groups at positions 3 and 4, and a propan-2-yl group (systematic name for isopropyl) at position 5.

The International Union of Pure and Applied Chemistry naming system provides unambiguous identification through its systematic approach, ensuring that the compound name directly correlates with its molecular structure. The use of "propan-2-yl" rather than "isopropyl" in the systematic name reflects the International Union of Pure and Applied Chemistry preference for systematic alkyl group naming, where the longest carbon chain is identified and the point of attachment is specified numerically. This naming approach eliminates potential confusion that might arise from common names and provides a standardized method for chemical communication across different languages and chemical traditions.

Common and Systematic Names

Beyond the International Union of Pure and Applied Chemistry systematic name, this compound is known by several alternative designations that reflect different naming traditions and practical usage patterns. The compound appears in chemical literature as "3,4-Lutidine, 5-isopropyl-" which combines the historical lutidine designation with the isopropyl substituent description. This naming approach connects the compound to the broader lutidine family while specifying the additional substitution that distinguishes it from simple 3,4-lutidine.

Database entries also record the compound under variations such as "3,4-Dimethyl-5-(1-methylethyl)pyridine" and "3,4-Dimethyl-5-(propan-2-yl)pyridine," demonstrating the flexibility in expressing the isopropyl substituent. These naming variations reflect different preferences for describing branched alkyl groups, with some sources favoring the systematic "propan-2-yl" designation while others employ the more descriptive "1-methylethyl" format. The Chemical Abstracts Service registry system recognizes all these variations while maintaining the primary registry number 104293-88-1 for definitive identification.

Classification within Pyridine Derivatives

Pyridine, 3,4-dimethyl-5-(1-methylethyl)- belongs to the broader classification of alkylated pyridine derivatives, specifically falling within the category of trisubstituted pyridines due to its three alkyl substituents. The compound represents an extension of the lutidine family, which encompasses all dimethylpyridine isomers, by incorporating an additional isopropyl substitution. This classification places the compound within a specialized subset of highly substituted pyridines that exhibit unique chemical and physical properties due to extensive alkyl substitution.

Within the systematic classification of pyridine derivatives, this compound exemplifies the category of alkyl pyridine derivatives that have gained industrial significance for specialized applications. The specific substitution pattern creates a molecule with substantial steric bulk around the pyridine ring, influencing its basicity, solubility characteristics, and reactivity patterns compared to less substituted pyridine derivatives. Industrial classifications often group such compounds within the broader category of specialty pyridine derivatives used as intermediates in pharmaceutical and agrochemical synthesis.

The following table summarizes the key classification data for pyridine, 3,4-dimethyl-5-(1-methylethyl)-:

| Classification Category | Description |

|---|---|

| Chemical Family | Alkylated Pyridine Derivatives |

| Substitution Pattern | Trisubstituted Pyridine |

| Lutidine Relationship | Extended Lutidine Derivative |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Chemical Abstracts Service Number | 104293-88-1 |

| International Union of Pure and Applied Chemistry Key | YDTCXVCHDKIBIBL-UHFFFAOYSA-N |

Importance in Organic Chemistry

The significance of pyridine, 3,4-dimethyl-5-(1-methylethyl)- in organic chemistry stems from its unique structural features that demonstrate fundamental principles of aromatic substitution and steric effects in heterocyclic systems. The compound serves as an excellent model for understanding how multiple alkyl substituents influence the electronic properties and reactivity of pyridine rings. The combination of electron-donating methyl groups and the bulky isopropyl substituent creates a complex interplay of electronic and steric effects that provides valuable insights into structure-reactivity relationships in aromatic nitrogen heterocycles.

Research investigations into substituted pyridines have revealed that compounds like pyridine, 3,4-dimethyl-5-(1-methylethyl)- exhibit significantly altered basicity compared to unsubstituted pyridine due to both electronic and steric factors. The methyl groups increase electron density on the nitrogen atom through hyperconjugation and inductive effects, while the isopropyl group creates steric hindrance that can affect protonation and coordination behavior. These effects make the compound particularly valuable for studying the fundamental principles governing aromatic nitrogen basicity and reactivity.

Spectroscopic studies of this compound provide valuable data for understanding nuclear magnetic resonance chemical shifts and coupling patterns in heavily substituted pyridines, contributing to the database of reference spectra used by chemists worldwide for structural identification. The compound's complex substitution pattern creates distinctive spectroscopic signatures that help validate theoretical models of chemical shift prediction and spin-spin coupling in aromatic heterocycles.

Industrial Relevance

Industrial applications of pyridine, 3,4-dimethyl-5-(1-methylethyl)- primarily focus on its potential role as an intermediate in pharmaceutical and agrochemical synthesis, where the compound's unique substitution pattern may confer specific biological activities or serve as a synthetic precursor to bioactive molecules. The compound's structural features make it a candidate for incorporation into more complex molecular frameworks designed for specific therapeutic or agricultural applications. Industrial research and development groups investigating new drug candidates often examine highly substituted pyridines as scaffolds for medicinal chemistry programs.

The compound's industrial significance also relates to its potential use in materials science applications, where substituted pyridines can serve as building blocks for polymeric materials or as components in electronic devices. The specific substitution pattern of pyridine, 3,4-dimethyl-5-(1-methylethyl)- provides unique steric and electronic characteristics that may be advantageous in certain specialized applications requiring precise molecular architectures.

Manufacturing considerations for this compound involve synthetic strategies that can efficiently install the three alkyl substituents while maintaining good yields and minimizing byproduct formation. Industrial synthetic chemistry research focuses on developing scalable routes to such highly substituted pyridines, often employing metal-catalyzed methodologies or multistep sequences that build complexity systematically. The commercial viability of such compounds depends on achieving efficient synthetic routes that can produce the material in sufficient quantities for evaluation in target applications.

Properties

IUPAC Name |

3,4-dimethyl-5-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7(2)10-6-11-5-8(3)9(10)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTCXVCHDKHIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296758 | |

| Record name | 3,4-Dimethyl-5-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104293-88-1 | |

| Record name | 3,4-Dimethyl-5-(1-methylethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104293-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-5-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation and Diazotization

A cornerstone method for synthesizing substituted pyridines involves catalytic hydrogenation followed by diazotization. For example, 3,5-dimethyl-4-methoxypyridine-2-carbonitrile undergoes hydrogenation with Raney nickel and NH₃ to yield 3,5-dimethyl-4-methoxypyridine-2-methanamine. Subsequent diazotization with sodium nitrite in acidic media (e.g., glacial acetic acid/water, 1:9–1:1 ratio) at −5–10°C produces 3,5-dimethyl-4-methoxypyridine-2-methanol.

Adaptation for Target Compound :

To synthesize 3,4-dimethyl-5-(1-methylethyl)pyridine, a similar framework could apply:

-

Starting Material : Begin with a pre-functionalized pyridine bearing nitro or methoxy groups at positions 3 and 4.

-

Hydrogenation : Reduce nitrile or nitro groups using Raney nickel or Pd/C under mild conditions (20–100°C, 1–5 bar H₂).

-

Diazotization and Hydrolysis : Convert amino intermediates to hydroxyl or chloride groups via NaNO₂/HCl, enabling subsequent alkylation.

Table 1: Comparative Conditions for Diazotization in Pyridine Synthesis

| Parameter | Typical Range | Preferred Conditions |

|---|---|---|

| Acid | Mineral acids, acetic | Glacial acetic acid |

| Temperature | −20°C to 50°C | −5°C to 10°C |

| NaNO₂ Form | Solid or aqueous | Aqueous solution |

| Workup | Alkaline extraction | Methylene chloride |

Functional Group Interconversion

The introduction of isopropyl groups (1-methylethyl) at position 5 presents challenges due to steric hindrance and electronic effects. Patent US5066810A describes thionyl chloride-mediated conversion of hydroxymethyl to chloromethyl groups, which could be adapted for isopropylation:

-

Hydroxymethyl Intermediate : Synthesize 5-hydroxymethyl-3,4-dimethylpyridine via diazotization.

-

Chlorination : Treat with thionyl chloride in dichloroethane or methylene chloride at −20–0°C.

-

Nucleophilic Substitution : React the chloromethyl derivative with isopropyl magnesium bromide (Grignard reagent) to install the 1-methylethyl group.

Limitations :

-

Steric hindrance at position 5 may reduce yields.

-

Competing elimination reactions during chlorination necessitate precise temperature control.

Cyclization Strategies for Pyridine Core Assembly

Hantzsch Dihydropyridine Synthesis

Classical Hantzsch synthesis builds pyridine rings from aldehydes, β-keto esters, and ammonia. For 3,4-dimethyl-5-isopropylpyridine:

-

Component Selection :

-

Aldehyde: Isopropylacetaldehyde (for position 5).

-

β-Keto Ester: Methyl acetoacetate (for positions 3 and 4).

-

-

Cyclization : Heat components with ammonium acetate in ethanol to form 1,4-dihydropyridine.

-

Oxidation : Use HNO₃ or MnO₂ to aromatize the ring.

Yield Optimization :

Palladium-Catalyzed Cross-Coupling

Modern approaches employ Pd-catalyzed couplings to install substituents post-cyclization. For example:

-

Suzuki-Miyaura Coupling : Introduce isopropyl via boronic acid derivatives.

-

Buchwald-Hartwig Amination : Install methyl groups at positions 3 and 4.

Challenges :

-

Regioselectivity in polysubstituted pyridines requires directing groups.

-

Catalyst poisoning by pyridine nitrogen necessitates ligand optimization.

Industrial-Scale Considerations

Catalytic Hydrogenation at Scale

Patent EP0369208B1 highlights Raney nickel’s role in large-scale hydrogenation. Key factors:

-

NH₃ Co-catalyst : Enhances selectivity by mitigating over-reduction.

-

Solvent Systems : Methanol/water mixtures improve substrate solubility.

Table 2: Industrial Hydrogenation Parameters

| Parameter | Small Scale | Industrial Scale |

|---|---|---|

| Pressure | 1–5 bar | 10–20 bar |

| Catalyst Loading | 5–10 wt% | 2–5 wt% |

| Throughput | Batch | Continuous Flow |

Waste Stream Management

Diazotization generates aqueous acidic waste containing nitrites and organic byproducts. Patent CA2002757A1 recommends:

-

Neutralization : Treat with Ca(OH)₂ to precipitate nitrites.

-

Solvent Recovery : Distill methylene chloride for reuse (≥95% recovery).

Recent advances in enzyme-mediated synthesis (e.g., transaminases for amine synthesis) could streamline steps like aminomethyl group introduction.

Flow Chemistry

Microreactor systems enable precise control of exothermic diazotization and hydrogenation steps, improving safety and reproducibility.

Challenges in Synthesis of 3,4-Dimethyl-5-(1-Methylethyl)Pyridine

-

Regioselectivity : Ensuring correct positioning of methyl and isopropyl groups requires directing groups or protective strategies.

-

Purification : Bulb-tube distillation is effective for intermediates, but the target compound’s high molecular weight may necessitate fractional crystallization.

-

Yield Limitations : Multi-step sequences (e.g., hydrogenation → diazotization → alkylation) often suffer from cumulative yield losses (estimated 30–50% overall).

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3,4-dimethyl-5-(1-methylethyl)- can undergo various types of chemical reactions, including:

Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).

Nucleophilic Substitution: Pyridine derivatives can react with nucleophiles due to the electron-deficient nature of the nitrogen atom.

Oxidation and Reduction: Pyridine derivatives can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, halogenation typically yields halopyridines, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

Structure and Composition

- Chemical Formula : C10H15N

- Molecular Weight : 149.24 g/mol

- CAS Number : 58126128

Pyridine derivatives are characterized by a six-membered aromatic ring containing one nitrogen atom. The presence of methyl and isopropyl groups influences the compound's reactivity and solubility.

Pharmaceutical Applications

Pyridine derivatives are crucial in drug development. Pyridine, 3,4-dimethyl-5-(1-methylethyl)- has been investigated for its role as an intermediate in synthesizing various pharmaceutical compounds.

Case Study: ATPase Inhibitors

Research indicates that derivatives of pyridine can serve as valuable intermediates for synthesizing ATPase inhibitors. For instance, U.S. Patent No. 4,255,431 highlights the preparation of compounds that exhibit ATPase inhibitory activity, which is vital for various therapeutic applications .

Agrochemical Applications

The compound has also been explored in the development of agrochemicals. Its derivatives can enhance the efficacy of pesticides and herbicides due to their ability to interact with biological systems.

Case Study: Pesticide Development

A study published in Analusis describes the purification of a pyridine derivative used in the formulation of nimodipine, illustrating the importance of pyridine compounds in agricultural chemistry . The optimization of chromatography methods for isolating these compounds demonstrates their significance in ensuring product purity and efficacy.

Material Science

Pyridine derivatives contribute to the development of advanced materials with unique properties.

Case Study: Polymer Chemistry

Research has shown that pyridine-based compounds can be utilized to synthesize polymers with enhanced thermal stability and mechanical properties. These materials find applications in coatings, adhesives, and other industrial products.

Table 1: Comparison of Pyridine Derivatives in Pharmaceutical Applications

Mechanism of Action

The mechanism of action of Pyridine, 3,4-dimethyl-5-(1-methylethyl)- involves its interaction with molecular targets and pathways. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways . Additionally, the presence of methyl and isopropyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound can be compared to other alkyl-substituted pyridines, such as:

- 3,5-Dimethylpyridine (Collidine) : Lacks the 4-methyl and 5-isopropyl groups, resulting in lower steric hindrance.

- 4-Isopropylpyridine : Features a single isopropyl group at the 4-position, differing in substitution pattern.

- 2,4,6-Trimethylpyridine (Symcollidine) : Exhibits symmetrical substitution, contrasting with the asymmetrical groups in the target compound.

Substituent positioning significantly impacts electronic properties. For instance, electron-donating alkyl groups (methyl, isopropyl) enhance the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Physical and Chemical Properties

Table 1 compares key properties of selected pyridine derivatives:

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) | Applications |

|---|---|---|---|---|

| Pyridine, 3,4-dimethyl-5-(1-methylethyl)- | 165.24 | ~220 (estimated) | Low | Ligand synthesis, intermediates |

| 3,5-Dimethylpyridine | 121.18 | 172–174 | Moderate | Solvent, catalyst |

| 4-Isopropylpyridine | 135.21 | 195–197 | Low | Pharmaceutical intermediates |

| 2,4,6-Trimethylpyridine | 135.21 | 171–173 | Low | Coordination chemistry |

Research Findings and Limitations

- Gaps in Literature: No direct studies on the target compound were identified in the provided evidence. focuses on pyrazole-carboximidamide derivatives, which are structurally unrelated , while explicitly notes the absence of data for a different pyridine derivative .

- Theoretical Predictions : Computational studies suggest that the compound’s steric bulk may hinder certain reactions compared to less-substituted pyridines.

Biological Activity

Pyridine derivatives, including 3,4-dimethyl-5-(1-methylethyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties that make it a subject of interest for further research.

Chemical Structure and Properties

The chemical formula for 3,4-dimethyl-5-(1-methylethyl)-pyridine is . It features a pyridine ring substituted at the 3 and 4 positions with methyl groups and at the 5 position with an isopropyl group. This arrangement can influence its biological activity significantly.

1. Antimicrobial Activity

Research has shown that pyridine derivatives possess notable antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated effectiveness against various bacterial strains. A study reported that pyridine-based sulfa-drugs exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The introduction of functional groups at specific positions on the pyridine ring can enhance these properties.

2. Anti-inflammatory Properties

Pyridine derivatives are also recognized for their anti-inflammatory effects. For example, a related compound was identified as an EP4 antagonist, showing promising results in reducing inflammation in ex vivo assays . The mechanism often involves inhibition of prostaglandin E2 (PGE2) pathways, which are critical in inflammatory responses.

3. Neuroprotective Effects

Certain pyridine compounds have been investigated for their neuroprotective potential. They have been linked to the inhibition of acetylcholinesterase, which is beneficial in conditions like Alzheimer's disease . The structural modifications in pyridine derivatives can lead to enhanced blood-brain barrier permeability, making them suitable candidates for neurological therapies.

Table: Summary of Biological Activities of Pyridine Derivatives

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Pyridine-3-thiazole hydrazides | Antibacterial | Inhibition of bacterial cell wall synthesis |

| Nicotinic acid | Dyslipidemia | Precursor for NAD+ synthesis |

| Tacrine | Alzheimer’s disease | Acetylcholinesterase inhibition |

| Abiraterone | Prostate cancer | Inhibition of CYP17A1 |

Several studies have highlighted the potential of pyridine derivatives in drug design. For instance, a review discussed the role of pyridine scaffolds in enhancing cellular permeability and metabolic stability, which are crucial factors in drug development .

Synthesis and Modification

The synthesis of 3,4-dimethyl-5-(1-methylethyl)-pyridine typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. Recent advances in synthetic methodologies have facilitated the production of diverse pyridine derivatives with tailored properties .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for 3,4-dimethyl-5-(1-methylethyl)pyridine?

- Methodological Answer : Synthesis routes for substituted pyridines often require regioselective alkylation and protection/deprotection strategies. For example, patents describe using isopropyl groups introduced via Friedel-Crafts alkylation or cross-coupling reactions . Key steps include:

- Regioselectivity : Ensuring substituents (methyl and isopropyl) are introduced at the 3,4, and 5 positions without side reactions.

- Catalysts : Transition metal catalysts (e.g., Pd) may enhance efficiency in coupling reactions .

- Purification : Column chromatography or recrystallization to isolate the product from byproducts like di- or tri-substituted pyridines.

Q. Which spectroscopic techniques are most effective for characterizing 3,4-dimethyl-5-(1-methylethyl)pyridine?

- Methodological Answer :

- NMR : H and C NMR can resolve methyl (δ 1.2–1.4 ppm) and isopropyl (δ 1.0–1.2 ppm) groups. Overlapping signals may require 2D NMR (e.g., HSQC) for unambiguous assignment .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHN: 149.12) and fragmentation patterns .

- IR : Stretching frequencies for C-H (2800–3000 cm) and aromatic C=C (1450–1600 cm) validate substitution patterns.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 3,4-dimethyl-5-(1-methylethyl)pyridine in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Substituents like methyl groups may sterically hinder the 5-isopropyl position .

- Solvent Effects : Use implicit solvent models (e.g., PCM) to simulate reaction kinetics in polar aprotic solvents.

- Transition State Analysis : Identify energy barriers for substitution at the 2- or 6-positions, which are less hindered compared to the 3,4,5-positions .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyridine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets from studies like pesticidal activity (e.g., oxaziclomefone derivatives ) and alkaloid bioactivity (e.g., Streptomyces metabolites ).

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing isopropyl with methyl) and test against biological targets.

- Dose-Response Studies : Replicate experiments under standardized conditions to address variability in IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.